molecular formula C10H12N2O3 B12437852 2-(4-(2-Aminoacetamido)phenyl)acetic acid CAS No. 90918-51-7

2-(4-(2-Aminoacetamido)phenyl)acetic acid

Cat. No.: B12437852
CAS No.: 90918-51-7
M. Wt: 208.21 g/mol
InChI Key: VWRLNNQGXKAHJF-UHFFFAOYSA-N
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Description

2-(4-(2-Aminoacetamido)phenyl)acetic acid is an organic compound with the molecular formula C10H12N2O3 This compound is characterized by the presence of an aminoacetamido group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Aminoacetamido)phenyl)acetic acid typically involves the reaction of 4-aminophenylacetic acid with glycine or its derivatives under specific conditions. One common method includes the use of protecting groups to prevent unwanted side reactions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Aminoacetamido)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-(2-Aminoacetamido)phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-Aminoacetamido)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with a phenyl group attached to an acetic acid moiety.

    4-Aminophenylacetic acid: Similar structure but lacks the aminoacetamido group.

    Glycine derivatives: Compounds with similar amino acid structures but different side chains.

Uniqueness

2-(4-(2-Aminoacetamido)phenyl)acetic acid is unique due to the presence of both an aminoacetamido group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90918-51-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-[4-[(2-aminoacetyl)amino]phenyl]acetic acid

InChI

InChI=1S/C10H12N2O3/c11-6-9(13)12-8-3-1-7(2-4-8)5-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15)

InChI Key

VWRLNNQGXKAHJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)CN

Origin of Product

United States

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